molecular formula C48H81O6P B14465840 2-Decylphenol;phosphorous acid CAS No. 65744-49-2

2-Decylphenol;phosphorous acid

Cat. No.: B14465840
CAS No.: 65744-49-2
M. Wt: 785.1 g/mol
InChI Key: RRSCDOHDQDNTSA-UHFFFAOYSA-N
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Description

2-Decylphenol;phosphorous acid is a compound that combines the properties of both 2-Decylphenol and phosphorous acid 2-Decylphenol is an organic compound with a phenolic structure, while phosphorous acid is an inorganic compound known for its reducing properties and use in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decylphenol;phosphorous acid can be achieved through several methods. One common approach involves the reaction of 2-Decylphenol with phosphorous trichloride (PCl3) in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction can be represented as follows:

[ \text{2-Decylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound involves the hydrolysis of phosphorus trichloride with water or steam. This method is efficient and yields a high-purity product. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Decylphenol;phosphorous acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: It can act as a reducing agent in certain chemical reactions.

    Substitution: The phenolic group in 2-Decylphenol can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Reduced forms of the compound with altered oxidation states.

    Substitution: Substituted phenolic compounds with various functional groups.

Scientific Research Applications

2-Decylphenol;phosphorous acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Decylphenol;phosphorous acid involves its interaction with molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the phosphorous acid component can act as a reducing agent, influencing redox reactions and cellular processes. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler phenolic compound with similar chemical properties.

    Phosphoric Acid: An inorganic acid with similar oxidation states but different chemical behavior.

    Bisphosphonates: Compounds with similar phosphorous-containing functional groups used in medicine.

Uniqueness

2-Decylphenol;phosphorous acid is unique due to its combination of phenolic and phosphorous acid properties, allowing it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in both research and industrial settings .

Properties

CAS No.

65744-49-2

Molecular Formula

C48H81O6P

Molecular Weight

785.1 g/mol

IUPAC Name

2-decylphenol;phosphorous acid

InChI

InChI=1S/3C16H26O.H3O3P/c3*1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17;1-4(2)3/h3*10-11,13-14,17H,2-9,12H2,1H3;1-3H

InChI Key

RRSCDOHDQDNTSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCC1=CC=CC=C1O.OP(O)O

Origin of Product

United States

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